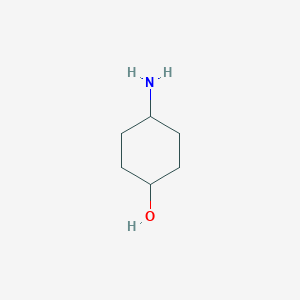

トランス-4-アミノシクロヘキサノール

概要

説明

トランス-4-アミノシクロヘキサン-1-オール: は、分子式が C6H13NO で表される有機化合物です。これは、シクロヘキサン環上のヒドロキシル基に対してトランス位置にアミノ基が位置するシクロヘキサノール誘導体です。 この化合物は、有機合成における用途と、アンブロキソール塩酸塩などのさまざまな医薬品の製造における中間体として知られています .

科学的研究の応用

Chemistry:

Biology and Medicine:

Pharmaceutical Intermediate: It is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride, which is used in the treatment of respiratory diseases associated with viscid or excessive mucus.

Industry:

Chemical Manufacturing: The compound is used in the production of various chemical products and intermediates.

作用機序

トランス-4-アミノシクロヘキサン-1-オールの特定の作用機序は十分に文書化されていません。アンブロキソール塩酸塩などの医薬品の合成における中間体として、それは有効な医薬品の製造につながる生化学的経路に関与しています。 その作用に関与する分子標的と経路は、特定の用途とこの化合物から合成された最終製品によって異なります .

類似の化合物との比較

類似の化合物:

シス-4-アミノシクロヘキサン-1-オール: シクロヘキサン環上のアミノ基とヒドロキシル基が互いにシス位置にあるトランス-4-アミノシクロヘキサン-1-オールのシス異性体.

4-アミノシクロヘキサノール: 4-アミノシクロヘキサノールのシス異性体またはトランス異性体のいずれかを指すことができる一般的な用語.

独自性:

立体化学: トランス-4-アミノシクロヘキサン-1-オールのトランス配置は、シス異性体と比較して、ユニークな化学的および物理的特性を与えます。

用途: 医薬品合成と有機化学におけるトランス-4-アミノシクロヘキサン-1-オールの特定の用途は、汎用性の高い中間体としての重要性を示しています.

準備方法

合成経路と反応条件:

p-アセトアミドフェノールの水素化: 一般的な方法の1つは、水溶液またはアルコール溶液中でのp-アセトアミドフェノールの触媒水素化によるものです。得られたトランス-およびシス-4-アミノシクロヘキサノールの混合物は、アセトンからの分別結晶によって分離されます。 .

工業生産方法: トランス-4-アミノシクロヘキサン-1-オールの工業生産は、通常、上記で説明したのと同じ合成経路に従いますが、大規模生産に最適化されています。 このプロセスには、触媒水素化、異性体分離、加水分解のステップが含まれ、最終製品の収率と純度を高めることができます .

化学反応の分析

反応の種類:

還元: この化合物は、使用される特定の試薬と条件に応じて、さまざまな誘導体に還元することができます。

一般的な試薬と条件:

触媒: アスペルギルス・ニガーリパーゼ

溶媒: 2-メチルブタン-2-オール

酸性またはアルカリ性媒体: 加水分解反応の場合

主要な生成物:

酪酸4-アミノシクロヘキシルエステル: 酪酸-2-クロロエチルエステルとの反応から形成されます.

科学研究の用途

化学:

生物学と医学:

工業:

類似化合物との比較

cis-4-Aminocyclohexan-1-ol: The cis isomer of trans-4-aminocyclohexan-1-ol, where the amino and hydroxyl groups are positioned cis to each other on the cyclohexane ring.

4-Aminocyclohexanol: A general term that can refer to either the cis or trans isomer of 4-aminocyclohexanol.

Uniqueness:

特性

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-aminocyclohexanol?

A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: How can I distinguish between the cis and trans isomers of 4-aminocyclohexanol using spectroscopic methods?

A2: NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. In the 1H NMR spectrum, the axial and equatorial protons of the cyclohexane ring in the trans isomer exhibit distinct coupling constants compared to the cis isomer [].

Q3: How does the cis/trans isomerism of 4-aminocyclohexanol influence the properties of materials incorporating this compound?

A3: The cis/trans isomerism can significantly impact the packing arrangement and intermolecular interactions within a material. For instance, in 2D perovskite materials, incorporating cis-4-aminocyclohexanol leads to different photoluminescence and photodetection properties compared to the trans isomer [].

Q4: Does 4-aminocyclohexanol exhibit any notable hydrogen bonding interactions?

A4: Yes, 4-aminocyclohexanol can participate in both intermolecular and intramolecular hydrogen bonding through its hydroxyl and amino groups. This is evident in the formation of a 1:1 molecular complex with (4-hydroxycyclohexyl)carbamic acid [] and its coordination with 18-crown-6 in inclusion materials [].

Q5: What are some common synthetic routes to 4-aminocyclohexanol?

A5: 4-Aminocyclohexanol can be synthesized through various methods, including:

- Reduction of 4-aminophenol: This method, often utilizing catalytic hydrogenation, can yield a mixture of cis and trans isomers [, ].

- Reductive amination of 4-hydroxycyclohexanone: This approach, frequently employing transaminases, offers control over the stereochemistry of the product [].

- Ring-opening of cyclic intermediates: Domino synthesis involving nitrones and donor-acceptor cyclopropanes provides a stereoselective route to cis-1,4-aminocyclohexanols [].

Q6: Can you elaborate on the stereoselective synthesis of 4-aminocyclohexanol isomers using enzymatic methods?

A6: Researchers have successfully employed one-pot enzymatic cascade reactions using keto reductases and amine transaminases to synthesize both cis and trans isomers of 4-aminocyclohexanol with high diastereoselectivity. By selecting stereocomplementary enzymes, the desired isomer can be obtained [].

Q7: Can 4-aminocyclohexanol be used as a starting material for the preparation of other valuable compounds?

A7: Absolutely. 4-Aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals and their analogues, including:

- Ambroxol: A commonly used expectorant [, , ].

- N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) metabolites: These metabolites exhibit anticancer activity [].

- Dihydroquinoline-based muscarinic antagonists: These compounds show potential for treating respiratory diseases [].

Q8: Is 4-aminocyclohexanol utilized in polymer chemistry?

A8: Yes, 4-aminocyclohexanol is a valuable monomer for synthesizing functional polymers. For example, it can be reacted with formaldehyde and a bisphenol to create a novel benzoxazine monomer, which, upon polymerization, yields polybenzoxazine with tailored properties for applications in nanocomposites [].

Q9: What are the primary applications of 4-aminocyclohexanol and its derivatives?

A9: 4-Aminocyclohexanol and its derivatives have found applications in:

- Pharmaceuticals: As intermediates in the synthesis of expectorants, anticonvulsants, and potential therapeutics for pain management and diseases mediated by the ORL1 receptor [, , , ].

- Material science: As monomers for the preparation of functional polymers and hybrid nanocomposites [, ].

Q10: Are there known biological activities associated with 4-aminocyclohexanol?

A10: While 4-aminocyclohexanol itself might not possess potent biological activity, its derivatives exhibit a range of activities:

- Antifungal activity: Oxiranes derived from 4-aminocyclohexanol have shown antifungal properties [, ].

- Antibacterial activity: Glucopyranoside derivatives of neamine modified in the 2-deoxystreptamine ring, synthesized from 4-aminocyclohexanol, have been investigated for their antibacterial potential [].

Q11: Has 4-aminocyclohexanol been studied for its potential to interact with enzymes?

A11: Yes, 4-aminocyclohexanol has been investigated as a ligand for trypsin, with its crystal structure in complex with the enzyme determined []. This research provides insights into the binding interactions of this compound with biological targets.

Q12: Is there any information available on the metabolism of 4-aminocyclohexanol in living organisms?

A12: Research has explored the metabolism of cyclohexylamine, a closely related compound, in various species. Studies have identified 4-aminocyclohexanol as a metabolite of cyclohexylamine in rats, rabbits, and guinea pigs [, ]. The metabolic pathways and extent of metabolism vary between species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)

![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)